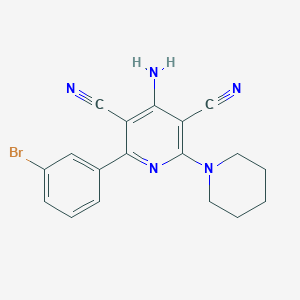
4-Amino-2-(3-bromophenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-PIPERIDINO-3-PYRIDYL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridine ring substituted with various functional groups, including an amino group, a bromophenyl group, a cyano group, and a piperidino group. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-PIPERIDINO-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the amino, bromophenyl, cyano, and piperidino groups through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-PIPERIDINO-3-PYRIDYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-PIPERIDINO-3-PYRIDYL CYANIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe or ligand in biochemical assays and studies involving enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of 4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-PIPERIDINO-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes may inhibit their function, resulting in antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-AMINO-2-(3-CHLOROPHENYL)-5-CYANO-6-PIPERIDINO-3-PYRIDYL CYANIDE: Similar structure but with a chlorine atom instead of bromine.
4-AMINO-2-(3-FLUOROPHENYL)-5-CYANO-6-PIPERIDINO-3-PYRIDYL CYANIDE: Similar structure but with a fluorine atom instead of bromine.
4-AMINO-2-(3-METHOXYPHENYL)-5-CYANO-6-PIPERIDINO-3-PYRIDYL CYANIDE: Similar structure but with a methoxy group instead of bromine.
Uniqueness
The uniqueness of 4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-PIPERIDINO-3-PYRIDYL CYANIDE lies in the presence of the bromophenyl group, which imparts specific chemical and biological properties. The bromine atom can participate in halogen bonding and other interactions, influencing the compound’s reactivity and binding affinity in various applications.
Properties
Molecular Formula |
C18H16BrN5 |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
4-amino-2-(3-bromophenyl)-6-piperidin-1-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C18H16BrN5/c19-13-6-4-5-12(9-13)17-14(10-20)16(22)15(11-21)18(23-17)24-7-2-1-3-8-24/h4-6,9H,1-3,7-8H2,(H2,22,23) |
InChI Key |
JNYCFHFCJDRNHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=C(C(=N2)C3=CC(=CC=C3)Br)C#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















